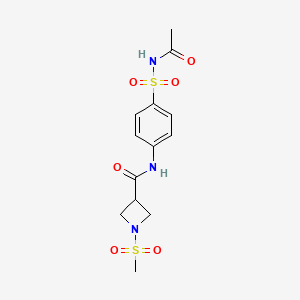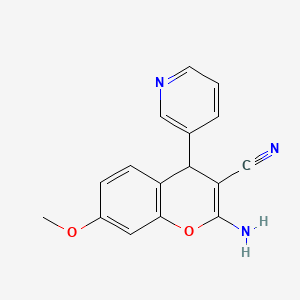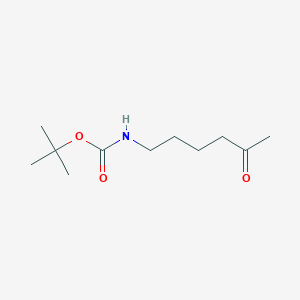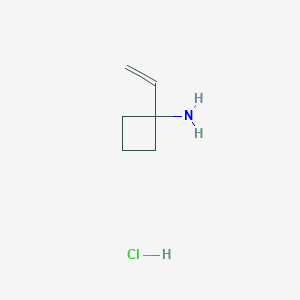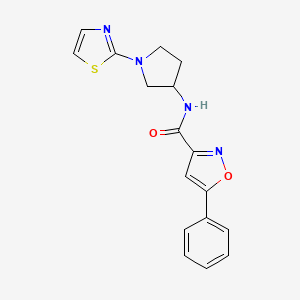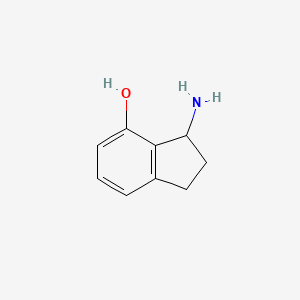
2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H9Cl2N3O4 and its molecular weight is 402.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Chemotherapeutic Potential
Some novel azaimidoxy compounds, including derivatives similar to the specified chemical, have been synthesized and screened for antimicrobial activities, indicating their potential use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Building Blocks in Heterocyclic Synthesis
Research shows that compounds like the specified chemical have been used as building blocks in the synthesis of novel derivatives of pyridazin-6(1H)-ones and other complex structures, demonstrating their utility in creating diverse heterocyclic compounds (Al-Omran & El-Khair, 2006).
Anticonvulsant Activities
The chemical's derivatives have been synthesized and screened for their anticonvulsant activities, indicating their potential in developing new anticonvulsant drugs (Sharma, Gawande, Mohan, & Goel, 2016).
Inhibitors in Biochemical Research
Derivatives of similar chemicals have been found to exhibit inhibitory potency for certain enzymes, suggesting their application in biochemical and medicinal research (Kerrigan & Shirley, 1996).
Structural and Vibrational Studies
Research has been conducted on the structural and vibrational aspects of related compounds, offering insights into their chemical properties and potential applications in material sciences (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Potential in Laser Tissue Welding
Studies show that related compounds have been used in the transamination process with implications in laser tissue welding, indicating their potential in medical applications (Anderson, Mitchell, LaPlante, McKenney, & Lewis, 2017).
properties
IUPAC Name |
2-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O4/c19-10-4-3-5-11(8-10)22-18(26)15(20)14(9-21-22)27-23-16(24)12-6-1-2-7-13(12)17(23)25/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZAQOMSDCDFRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)
![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)

![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2409562.png)
